1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-phenyl-, diperchlorate
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Overview
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-, diperchlorate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core and a hexamethylene bridge connecting two phenyl groups, with diperchlorate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-, diperchlorate typically involves multistep reactions. One common method is the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The hexamethylene bridge is introduced through a nucleophilic substitution reaction, and the final compound is obtained by reacting with perchloric acid to form the diperchlorate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-, diperchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-, diperchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-, diperchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-a]pyrazine: Another related compound with diverse applications in medicinal chemistry.
Imidazo[4,5-d]pyridazine: Known for its high density and excellent performance in various applications.
Uniqueness
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-phenyl-, diperchlorate is unique due to its specific structure, which includes a hexamethylene bridge and diperchlorate counterion. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
93835-37-1 |
---|---|
Molecular Formula |
C32H32Cl2N4O8 |
Molecular Weight |
671.5 g/mol |
IUPAC Name |
2-phenyl-1-[6-(2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)hexyl]imidazo[1,2-a]pyridin-4-ium;diperchlorate |
InChI |
InChI=1S/C32H32N4.2ClHO4/c1(11-23-35-29(27-15-5-3-6-16-27)25-33-21-13-9-19-31(33)35)2-12-24-36-30(28-17-7-4-8-18-28)26-34-22-14-10-20-32(34)36;2*2-1(3,4)5/h3-10,13-22,25-26H,1-2,11-12,23-24H2;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
PZNKUBYENPOCSV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+]3=CC=CC=C3N2CCCCCCN4C5=CC=CC=[N+]5C=C4C6=CC=CC=C6.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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